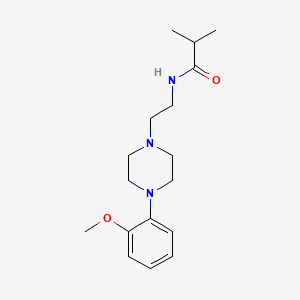

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide is a useful research compound. Its molecular formula is C17H27N3O2 and its molecular weight is 305.422. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide and its derivatives have been synthesized and characterized for various scientific applications. For instance, the synthesis of environment-sensitive fluorescent ligands for human 5-HT1A receptors incorporating a "long-chain" 1-(2-methoxyphenyl)piperazine structure demonstrates significant advancements in receptor affinity and imaging capabilities. These compounds exhibit high to moderate receptor affinity and enhanced fluorescence properties, making them valuable tools for visualizing receptor overexpression in cellular models (Lacivita et al., 2009).

Antimicrobial Activities

Research has also extended to evaluating the antimicrobial activities of novel compounds derived from this compound. A study on the synthesis of novel 1,2,4-triazole derivatives, incorporating the methoxyphenyl piperazine moiety, revealed good to moderate antimicrobial activities against various microorganisms. This suggests potential applications of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Radioligands for PET Imaging

The compound's derivatives have been explored as radioligands for positron emission tomography (PET) imaging, particularly in studying serotonin 1A receptors. Research comparing [18F]p-MPPF, a radiolabeled antagonist, with other compounds for PET imaging of serotonin receptors underscores the importance of these derivatives in enhancing neuroimaging techniques. Such advancements facilitate a deeper understanding of the serotonergic system in humans (Plenevaux et al., 2000).

Bioactive Metabolites

Additionally, the chemical structure and bioactive properties of derivatives isolated from marine actinobacteria have been characterized, revealing cytotoxic activities and potential pharmaceutical applications. The isolation of new compounds structurally related to this compound from Streptomyces sp. illustrates the ongoing exploration of natural sources for bioactive metabolites (Sobolevskaya et al., 2007).

Selective Inhibition of Bacterial Persisters

Research has identified compounds that selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells, demonstrating a novel approach to combating antibiotic resistance. One such compound, derived from the core structure of this compound, has shown promise in reverting persisters to antibiotic-sensitive states, providing a new strategy for eradicating bacterial infections (Kim et al., 2011).

Mechanism of Action

The compound is related to a class of compounds that show affinity for alpha1-adrenergic receptors . These receptors are a major therapeutic target for the treatment of numerous disorders . Most of the novel compounds in this class showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Biochemical Analysis

Biochemical Properties

This compound has been found to interact with alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a significant role in various neurological conditions . The interaction of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide with these receptors could potentially influence a range of biochemical reactions.

Cellular Effects

It has been suggested that this compound may have neuroprotective potential . It has been shown to improve short-term memory and anxiety levels in rats treated with aluminium chloride .

Molecular Mechanism

It has been suggested that it may act as an antagonist at alpha1-adrenergic receptors . This could potentially influence a range of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Properties

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-14(2)17(21)18-8-9-19-10-12-20(13-11-19)15-6-4-5-7-16(15)22-3/h4-7,14H,8-13H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRYNEOOIYUZJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2529198.png)

![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2529199.png)

![1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2529200.png)

![2-(4-ethoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2529202.png)

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2529208.png)

![Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate](/img/structure/B2529212.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2529216.png)

![1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea](/img/structure/B2529217.png)